molecular formula C10H10O4S B1584272 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione CAS No. 61857-83-8

2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione

Cat. No. B1584272
CAS RN: 61857-83-8
M. Wt: 226.25 g/mol
InChI Key: HAGWJJFKVFSZLP-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C10H10O4S and a molecular weight of 226.25 . It appears as a white to almost white powder or crystal .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C under inert gas . It’s sensitive to air and heat .

Scientific Research Applications

Crystal and Molecular Structures

Research has been conducted to understand the crystal and molecular structures of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, providing foundational knowledge for applications in materials science and molecular engineering. For example, the crystal and molecular structures of phenyl and ethyl derivatives were determined, highlighting the boat conformation of the dioxanedione ring and the molecules' non-crystallographic mirror symmetry, which could influence the design and synthesis of new materials (Coppernolle et al., 2010).

Corrosion Inhibition

The compound's derivatives have been explored for their corrosion inhibition properties, marking its significance in the field of materials chemistry. A study on spirocyclopropane derivatives, including related compounds, showed they are effective inhibitors in acidic solutions, offering potential applications in protecting metals from corrosion (Chafiq et al., 2020).

Psychotropic and Anticancer Activity

There's research into the neurotropic and cytotoxic activities of derivatives of 2,2-dimethyl-5-(5′-R-hetarylidene)-1,3-dioxane-4,6-diones, indicating potential therapeutic applications. These compounds, including furyl and thienyl derivatives, demonstrated psychotropic activity and varying degrees of toxicity and cytotoxicity, suggesting their utility in developing new treatments (Lukevics et al., 2003).

Electrophilic Iodinating Agent

A derivative, 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione, has been used as an electrophilic iodinating agent for selectively iodinating electron-rich aromatics. This indicates its utility in synthetic organic chemistry, particularly in the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols (Martinez-Erro et al., 2017).

Catalytic Applications

Studies also show the compound's derivatives being used in catalytic processes, such as in the intramolecular hydroalkylation of β-dicarbonyl compounds, showcasing its potential in facilitating chemical reactions and synthesizing cyclic compounds (Liu & Widenhoefer, 2005).

properties

IUPAC Name

2,2-dimethyl-5-thiophen-3-yl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c1-10(2)13-8(11)7(9(12)14-10)6-3-4-15-5-6/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGWJJFKVFSZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C2=CSC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327294
Record name 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione

CAS RN

61857-83-8
Record name 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61857-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-5-(3-thienyl)-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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